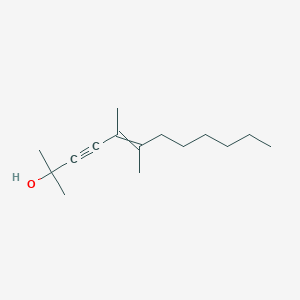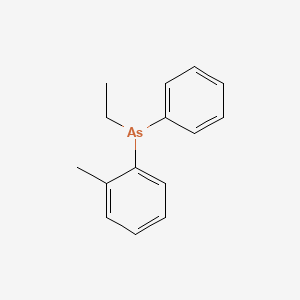![molecular formula C15H13BrClNO B14506757 N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide CAS No. 63592-41-6](/img/structure/B14506757.png)
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom on the phenyl ring, a chloro group attached to the methyl group, and an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:
Chloromethylation: The chloro group is introduced to the methyl group through a chloromethylation reaction, often using formaldehyde (CH₂O) and hydrochloric acid (HCl).
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride (C₄H₆O₃) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide involves its interaction with specific molecular targets. The bromine and chloro groups can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-Chlorophenyl)(chloro)methyl]-N-phenylacetamide
- N-[(3-Bromophenyl)(methyl)methyl]-N-phenylacetamide
- N-[(3-Bromophenyl)(chloro)methyl]-N-(4-methylphenyl)acetamide
Uniqueness
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide is unique due to the presence of both bromine and chloro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63592-41-6 |
|---|---|
Fórmula molecular |
C15H13BrClNO |
Peso molecular |
338.62 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)-chloromethyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H13BrClNO/c1-11(19)18(14-8-3-2-4-9-14)15(17)12-6-5-7-13(16)10-12/h2-10,15H,1H3 |
Clave InChI |
RBPHREDVSFHPJL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C(C2=CC(=CC=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


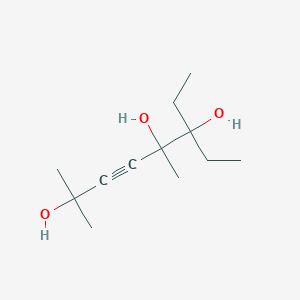


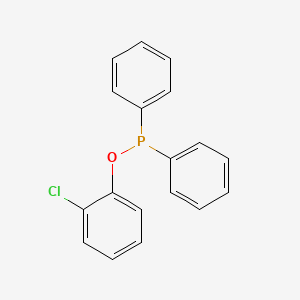
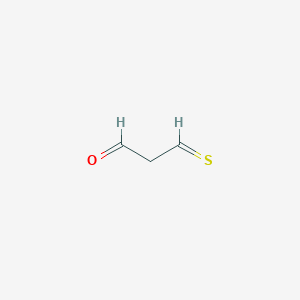
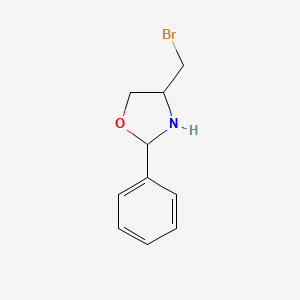
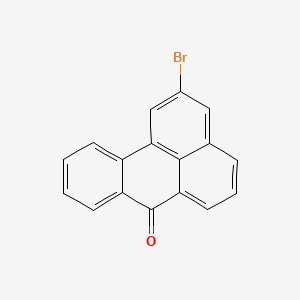

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
